2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazol-4-yl)acetic acid
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Description
The compound “2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazol-4-yl)acetic acid” is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Molecular Structure Analysis
The empirical formula of the compound is C18H25NO4 . The molecular weight is 319.40 . The compound contains a piperidine ring, which is a common motif in medicinal chemistry due to its ability to mimic a variety of bioactive natural products .Physical and Chemical Properties Analysis
The compound is a powder . It’s stored at a temperature between 2-8°C . More specific physical and chemical properties were not found in the available resources.Mechanism of Action
Target of Action
It is known that this compound is used as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.
Mode of Action
As a linker in PROTAC development, this compound plays a crucial role in connecting the two functional parts of a PROTAC molecule: the ligand for the target protein and the ligand for the E3 ubiquitin ligase . The linker helps to orient these two ligands in a way that facilitates the formation of a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound would be determined by the specific proteins targeted by the PROTAC molecule in which it is incorporated . By leading to the degradation of target proteins, it can influence various biochemical pathways in which these proteins play a role.
Result of Action
The molecular and cellular effects of this compound’s action would be the degradation of the target proteins, leading to a decrease in their levels within the cell . This can have various effects depending on the functions of the proteins targeted.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include the presence and concentration of the target proteins and the E3 ligase, the cellular environment, and potentially the presence of other competing molecules .
Safety and Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1 . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection .
Properties
IUPAC Name |
2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)17-6-4-10(5-7-17)13-16-11(9-22-13)8-12(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZNQXSVPPHJCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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